N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine
Description
N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a triazolo-thiadiazole derivative characterized by a fused heterocyclic core (1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) with three key substituents:
- 3-Iodophenyl group at position 6 of the thiadiazole ring.
- N-ethyl-N-methyl-ethanamine moiety at position 3 of the triazole ring.
This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The iodine atom enhances lipophilicity and may improve target binding via halogen interactions, while the ethyl and methyl groups influence solubility and metabolic stability.
Properties
Molecular Formula |
C14H16IN5S |
|---|---|
Molecular Weight |
413.28 g/mol |
IUPAC Name |
N-ethyl-N-[[6-(3-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H16IN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-6-5-7-11(15)8-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
BRHQKZOJIAFVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves several steps. One common synthetic route includes the reaction of 3-iodoaniline with thiocarbohydrazide to form the intermediate 3-iodo-1,2,4-triazole-5-thiol. This intermediate is then reacted with ethyl bromoacetate to yield the desired compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Chemical Reactions Analysis
N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Pharmacological Activity Comparisons
Structure-Activity Relationships (SAR)
- Halogenation: The 3-iodophenyl group in the target compound enhances lipophilicity and may improve binding to hydrophobic enzyme pockets (e.g., heparanase) compared to non-halogenated analogues .
- Amine Substituents : The N-ethyl-N-methylethanamine moiety likely improves solubility and bioavailability relative to bulkier groups (e.g., benzamide in CAS 892671-33-9) .
- Aromatic Diversity : Pyridyl substituents () confer vasodilatory effects, while ibuprofen-like groups () shift activity toward antimicrobial applications.
Key Research Findings and Contradictions
- Anti-Metastatic vs. Antimicrobial Focus : While the target compound is hypothesized to inhibit heparanase (anti-metastatic) , analogues with alkyl/aryl groups exhibit stronger antimicrobial profiles , highlighting substituent-driven activity divergence.
- Vasodilatory vs. Anti-Inflammatory Effects : Pyridyl derivatives () prioritize vascular activity, whereas alkoxy-substituted compounds () emphasize anti-inflammatory effects.
Biological Activity
N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of both triazole and thiadiazole rings. Its molecular formula is with a molecular weight of approximately 413.28 g/mol. The inclusion of a 3-iodophenyl substituent significantly influences its chemical reactivity and biological interactions.
Anticancer Properties
This compound has been identified as a potential anticancer agent. Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines, particularly:
- HeLa Cells : The compound demonstrates an IC50 value indicating effective inhibition of cell proliferation.
- MCF-7 Cells : Similar cytotoxic effects have been observed in breast cancer cell lines.
A study showed that derivatives containing thiadiazole structures significantly enhanced cytotoxic activity against HeLa cells due to increased lipophilicity and interaction with biological targets .
Antimicrobial and Antiviral Activities
In addition to its anticancer properties, this compound has shown promising antimicrobial and antiviral activities. It interacts with specific molecular targets such as enzymes and receptors involved in microbial growth and viral replication. The mechanism of action may involve the formation of hydrogen bonds with target proteins, leading to inhibition of their activity .
The biological activity of this compound is believed to stem from its ability to:
- Inhibit Enzymatic Activity : The compound's structural features allow it to bind effectively to enzyme active sites.
- Alter Cellular Signaling Pathways : By interacting with specific receptors, it may modulate pathways involved in cell growth and apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Similar core structure | Varying substituents affecting biological activity |
| 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines | Additional ring structure | Different pharmacological properties |
| 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines | Isomeric variant | Diverse therapeutic applications |
The distinct substitution pattern and combination of triazole and thiadiazole rings in this compound contribute to its enhanced biological activities compared to other derivatives .
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
